

Application Notes and Protocols for In-Vivo Administration of TT-10

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Compound of Interest		
Compound Name:	TT-10	
Cat. No.:	B15541084	Get Quote

These application notes provide detailed protocols for the in-vivo administration of **TT-10**, a small molecule activator of the YES-associated protein (YAP)-transcriptional enhancer factor domain (TEAD) activity, for research in cardiac regeneration.

Introduction

TT-10 is a novel fluorine-containing compound that has demonstrated significant potential in promoting cardiomyocyte proliferation and protecting the heart from ischemic injury[1]. It functions by modulating the Hippo-Yap signaling pathway, a critical regulator of organ size and cell proliferation[2][3]. In-vivo studies have highlighted its therapeutic utility in models of myocardial infarction (MI), where it has been shown to enhance cardiac repair and improve heart function[1][2].

Mechanism of Action

TT-10 exerts its biological effects primarily through the activation of the Hippo-Yap signaling pathway. Under normal conditions, the Hippo kinase cascade phosphorylates and inactivates the transcriptional co-activator YAP, leading to its cytoplasmic retention and degradation. **TT-10** promotes the nuclear translocation of YAP, where it binds to TEAD transcription factors to induce the expression of genes involved in cell proliferation and survival[1][2][3]. This targeted action on cardiomyocytes makes **TT-10** a promising agent for regenerative medicine.

In-Vivo Administration Methods



Initial in-vivo studies utilized intraperitoneal injections of **TT-10**. While this method demonstrated an initial increase in cardiomyocyte proliferation and a reduction in infarct size, these positive effects were not sustained and were followed by a decline in cardiac function[2] [3].

To improve therapeutic efficacy and durability, a slow-release formulation using poly-lactic-coglycolic acid (PLGA) nanoparticles has been developed[2]. Direct intramyocardial injection of **TT-10**-loaded nanoparticles has shown superior and more stable improvements in cardiac function post-MI in mouse models[2][3]. This method ensures localized and sustained delivery of the compound to the site of injury.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vivo studies using **TT-10** in a mouse model of myocardial infarction.

Table 1: Effects of **TT-10** Nanoparticle Administration on Cardiac Function

Parameter	Control Groups (Saline, Empty Nanoparticles, Direct TT-10)	TT-10 Nanoparticle Group	Reference
Ejection Fraction	Significantly lower	Significantly improved	[2]
Functional Shortening	Significantly lower	Significantly improved	[2]
End-Systolic Diameter	Significantly larger	Significantly decreased	[2]
End-Diastolic Diameter	Significantly larger	Significantly decreased	[2]
Infarct Size	Significantly larger	Significantly lower	[2][3]
Heart-weight/Body- weight Ratio	Significantly higher	Significantly lower	[2]

Table 2: Cellular and Molecular Effects of TT-10 Nanoparticle Administration



Parameter	Control Groups	TT-10 Nanoparticle Group	Reference
Cardiomyocyte Proliferation Markers (Ki67, PH3)	Dramatically lower	Dramatically higher in the border zone	[2][3]
Nuclear Yap Expression in Cardiomyocytes	Dramatically lower	Dramatically higher in the border zone	[2][3]
Cardiomyocyte Apoptosis	Higher	Significantly reduced	[2][3]
Angiogenesis (Blood Vessel Growth)	Lower	Appeared to be promoted	[2]

Experimental Protocols

Protocol 1: Preparation of TT-10 Loaded PLGA Nanoparticles

This protocol describes the preparation of **TT-10** loaded PLGA nanoparticles for slow-release in-vivo delivery.

Materials:

- TT-10
- Poly(lactic-co-glycolic acid) (PLGA)
- Polyvinyl alcohol (PVA)
- Dichloromethane (DCM)
- Deionized water
- Homogenizer



- Magnetic stirrer
- Centrifuge

Method:

- Dissolve a specific amount of TT-10 and PLGA in DCM to form the oil phase.
- Prepare an aqueous solution of PVA (e.g., 5% w/v) to serve as the aqueous phase.
- Add the oil phase to the agueous phase under constant stirring.
- Emulsify the mixture using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.
- Stir the emulsion on a magnetic stirrer for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.
- Collect the nanoparticles by centrifugation.
- Wash the collected nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated TT-10.
- Lyophilize the final nanoparticle product for storage.

Protocol 2: In-Vivo Administration of TT-10 Nanoparticles in a Mouse Myocardial Infarction Model

This protocol details the direct intramyocardial injection of **TT-10** loaded nanoparticles in a mouse model of MI.

Animal Model:

- Adult mice (e.g., C57BL/6)
- Induction of myocardial infarction is typically achieved by permanent ligation of the left anterior descending (LAD) coronary artery.

Materials:



- TT-10 loaded PLGA nanoparticles
- Sterile saline
- Anesthesia (e.g., isoflurane)
- Surgical instruments
- Ventilator
- Insulin syringe with a fine gauge needle (e.g., 30G)

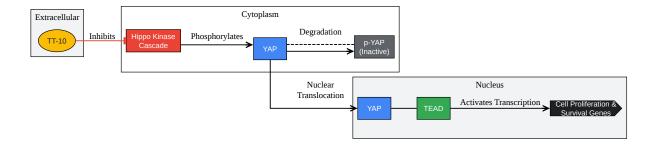
Method:

- Anesthetize the mouse and intubate for mechanical ventilation.
- Perform a left thoracotomy to expose the heart.
- Ligate the LAD artery to induce myocardial infarction. Blanching of the anterior wall of the left ventricle confirms successful ligation.
- Immediately following ligation, inject the TT-10 nanoparticle suspension (resuspended in sterile saline) directly into the peri-infarct area of the myocardium. Multiple injections at different sites along the border zone are recommended.
- The control groups should receive injections of either saline, empty nanoparticles, or a solution of free **TT-10**.
- Close the chest cavity in layers and allow the animal to recover from anesthesia.
- Administer appropriate post-operative analgesia.
- Monitor the animals closely for recovery and any adverse effects.
- Cardiac function can be assessed at various time points post-injection (e.g., 1, 2, and 4 weeks) using echocardiography.



 At the end of the study period, euthanize the animals and harvest the hearts for histological and molecular analysis.

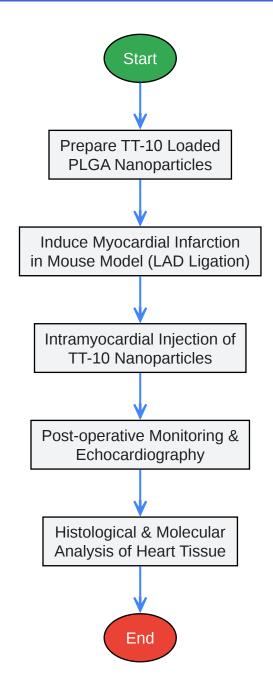
Signaling Pathway and Experimental Workflow Diagrams



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Caption: **TT-10** inhibits the Hippo kinase cascade, promoting YAP nuclear translocation and gene expression.





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Caption: Workflow for in-vivo evaluation of **TT-10** nanoparticles in a mouse MI model.

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References

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